molecular formula C27H36BF2N4O2- B13129261 BDPTMRamine

BDPTMRamine

Cat. No.: B13129261
M. Wt: 497.4 g/mol
InChI Key: LNCMZVNFMYIRDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

BDPTMRamine is synthesized through a series of chemical reactions involving borondipyrromethene (BODIPY) as the core structure. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

BDPTMRamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are conjugates where this compound is linked to another molecule, enhancing its utility in various applications .

Scientific Research Applications

BDPTMRamine is widely used in scientific research due to its exceptional fluorescence properties. Some key applications include:

    Fluorescence Microscopy: Used as a fluorescent dye for imaging biological samples.

    Flow Cytometry: Employed in labeling cells for flow cytometric analysis.

    Fluorescence Polarization Assays: Utilized in assays to study molecular interactions and dynamics.

    Biosensing: Incorporated into biosensors for detecting various analytes .

Mechanism of Action

BDPTMRamine exerts its effects through its fluorescence properties. The primary amine groups allow it to conjugate with various molecules, enabling it to act as a fluorescent probe. The high quantum yield and brightness of this compound make it highly effective in detecting and imaging biological targets .

Comparison with Similar Compounds

BDPTMRamine is unique compared to other similar compounds due to its high quantum yield and brightness. Similar compounds include:

This compound stands out due to its superior fluorescence properties, making it a preferred choice for various scientific applications.

Properties

Molecular Formula

C27H36BF2N4O2-

Molecular Weight

497.4 g/mol

IUPAC Name

N-(6-aminohexyl)-3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-4,6,8,10-tetraen-5-yl]propanamide

InChI

InChI=1S/C27H36BF2N4O2/c1-19-24(13-15-27(35)32-17-7-5-4-6-16-31)20(2)33-26(19)18-22-10-14-25(34(22)28(33,29)30)21-8-11-23(36-3)12-9-21/h8-12,14,18,25H,4-7,13,15-17,31H2,1-3H3,(H,32,35)/q-1

InChI Key

LNCMZVNFMYIRDN-UHFFFAOYSA-N

Canonical SMILES

[B-]1(N2C(C=CC2=CC3=C(C(=C(N31)C)CCC(=O)NCCCCCCN)C)C4=CC=C(C=C4)OC)(F)F

Origin of Product

United States

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